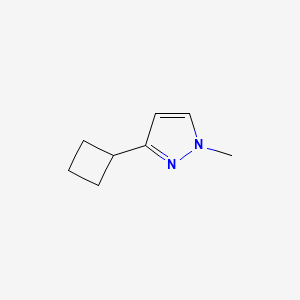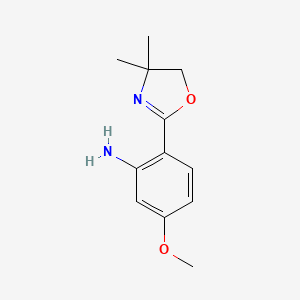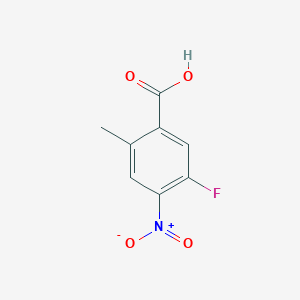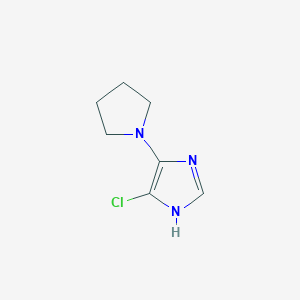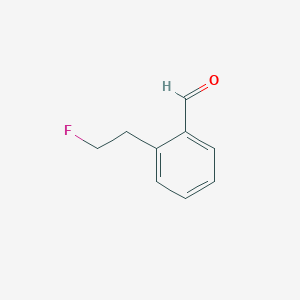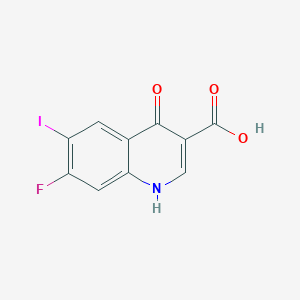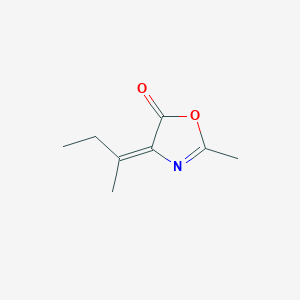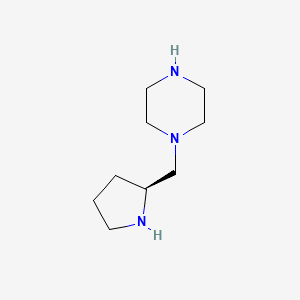
(S)-1-(Pyrrolidin-2-ylmethyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-1-(Pyrrolidin-2-ylmethyl)piperazine is a chiral compound that features a pyrrolidine ring attached to a piperazine moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties. The stereochemistry of the compound, denoted by the (S)-configuration, plays a crucial role in its biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-(Pyrrolidin-2-ylmethyl)piperazine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as (S)-pyrrolidine and piperazine.
Reaction Conditions: The reaction is often carried out in the presence of a base, such as sodium hydride, to deprotonate the pyrrolidine, followed by nucleophilic substitution with piperazine.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of flow chemistry allows for better control over reaction conditions and can lead to more efficient production processes .
Analyse Des Réactions Chimiques
Types of Reactions: (S)-1-(Pyrrolidin-2-ylmethyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring can be functionalized with different substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of secondary amines.
Substitution: Formation of N-alkylated derivatives.
Applications De Recherche Scientifique
(S)-1-(Pyrrolidin-2-ylmethyl)piperazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting the central nervous system.
Industry: Utilized in the synthesis of various chemical intermediates and active pharmaceutical ingredients.
Mécanisme D'action
The mechanism of action of (S)-1-(Pyrrolidin-2-ylmethyl)piperazine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound’s (S)-configuration allows it to fit into the receptor binding sites, modulating the activity of neurotransmitters and exerting its pharmacological effects. The exact pathways involved may include modulation of dopamine and serotonin receptors, contributing to its potential therapeutic effects .
Comparaison Avec Des Composés Similaires
®-1-(Pyrrolidin-2-ylmethyl)piperazine: The enantiomer of the compound, which may have different pharmacological properties.
1-(Pyrrolidin-2-ylmethyl)piperidine: A structurally similar compound with a piperidine ring instead of piperazine.
1-(Pyrrolidin-2-ylmethyl)morpholine: Another analog with a morpholine ring.
Uniqueness: (S)-1-(Pyrrolidin-2-ylmethyl)piperazine is unique due to its specific stereochemistry, which can significantly influence its biological activity and receptor binding affinity. This makes it a valuable compound for studying the effects of chirality on pharmacological properties .
Propriétés
Formule moléculaire |
C9H19N3 |
|---|---|
Poids moléculaire |
169.27 g/mol |
Nom IUPAC |
1-[[(2S)-pyrrolidin-2-yl]methyl]piperazine |
InChI |
InChI=1S/C9H19N3/c1-2-9(11-3-1)8-12-6-4-10-5-7-12/h9-11H,1-8H2/t9-/m0/s1 |
Clé InChI |
IRZMKEGAPVIEMC-VIFPVBQESA-N |
SMILES isomérique |
C1C[C@H](NC1)CN2CCNCC2 |
SMILES canonique |
C1CC(NC1)CN2CCNCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


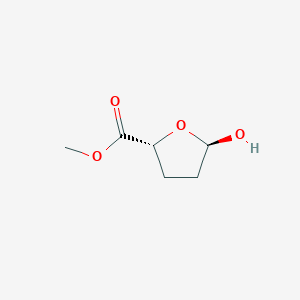

![2-Methyl-5-[(methylamino)methyl]-1,3-oxazole](/img/structure/B12862457.png)
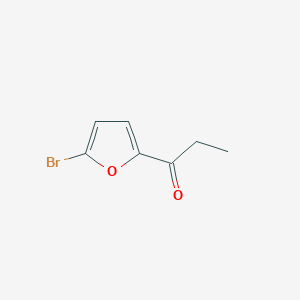

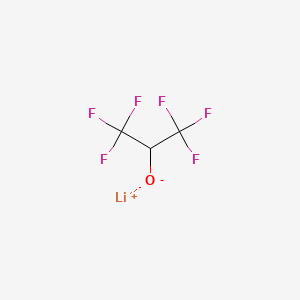
![2-(Carboxy(hydroxy)methyl)-5-mercaptobenzo[d]oxazole](/img/structure/B12862496.png)
